Ftivazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Ftivazide has been synthesized in coordination compounds of Cu (II) with 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde derived hydrazone and nitrofurantoin . These compounds have been characterized by means of elemental and XRD analysis, FT-IR, UV-Vis, and NMR spectroscopy .Molecular Structure Analysis

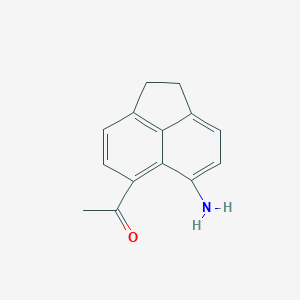

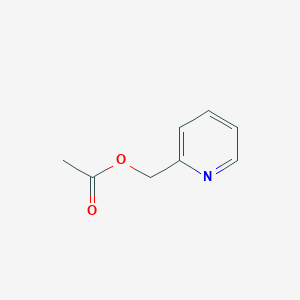

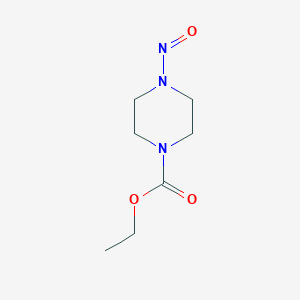

The molecular formula of Ftivazide is C14H13N3O3 . The IUPAC name is N - [ ( E )- (4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide . The molecular weight is 271.27 g/mol .Physical And Chemical Properties Analysis

Ftivazide has a molecular weight of 271.27 g/mol . Unfortunately, the specific physical and chemical properties of Ftivazide were not found in the retrieved sources.Scientific Research Applications

Antibacterial Activity

Ftivazide has been found to have significant antibacterial properties. It has been tested for antibacterial activity in vitro on both Gram-positive and Gram-negative bacteria . This makes it a potential candidate for the development of new antibacterial drugs.

Antimicrobial Properties

Ftivazide is used in the synthesis of antimicrobial drugs. It is a component of commonly used antimicrobials . This suggests that Ftivazide could be used in the development of new antimicrobial treatments.

Antifungal Activity

Hydrazones, which are organic ligands commonly used for complexation with copper(II), possess antifungal properties . Since Ftivazide is a hydrazone, it could potentially be used in the development of antifungal treatments.

Antiviral Properties

Hydrazones also possess antiviral properties . This suggests that Ftivazide could be used in the development of antiviral treatments.

Copper(II) Complexes

Ftivazide has been used in the synthesis of copper(II) complexes . Copper(II) complexes are known to exhibit potent antiproliferative, antibacterial, nuclease, anti-inflammatory, and antimycobacterial activities . This suggests that Ftivazide could be used in the development of treatments for a variety of conditions.

Synthesis of Hydrazone Derivatives

Ftivazide is used in the synthesis of hydrazone derivatives . These derivatives have a wide range of potential applications, including the development of new drugs.

properties

IUPAC Name |

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-20-13-8-10(2-3-12(13)18)9-16-17-14(19)11-4-6-15-7-5-11/h2-9,18H,1H3,(H,17,19)/b16-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWOBQSIXLVPDV-CXUHLZMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ftivazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Phthivazid against Mycobacterium tuberculosis?

A1: While the exact mechanism is not fully elucidated in the provided research, Phthivazid is structurally similar to Isoniazid, a known inhibitor of mycolic acid synthesis in Mycobacterium tuberculosis. Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition disrupts cell wall integrity, ultimately leading to bacterial death.

Q2: Is there any spectroscopic data available for Phthivazid?

A2: The provided research papers do not provide specific spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for Phthivazid.

Q3: How is Phthivazid absorbed, distributed, metabolized, and excreted in the body?

A3: Several studies mention the metabolism of Phthivazid but do not provide detailed information on its pharmacokinetic profile (absorption, distribution, metabolism, excretion - ADME). [, , ] Further research is needed to fully understand its pharmacokinetic properties.

Q4: What is the in vivo activity and efficacy of Phthivazid against Mycobacterium tuberculosis?

A4: While some papers mention Phthivazid's use in treating tuberculosis, they primarily focus on its potential toxicity and adverse effects. [, , ] More research is needed to determine its precise in vivo efficacy against Mycobacterium tuberculosis.

Q5: Are there any cell-based assays or animal models used to study Phthivazid's efficacy?

A5: The provided research mentions the use of guinea pigs and rabbits in studying Phthivazid, but details about specific models and their relevance to human tuberculosis are limited. [, , ] Further research using standardized in vitro and in vivo models is necessary to assess its efficacy and safety profile comprehensively.

Q6: What are the known toxic effects and safety concerns associated with Phthivazid use?

A6: Several papers highlight the potential toxicity of Phthivazid, with studies mentioning polyneuritis, adverse effects on the liver, and potential blastomogenic effects. [, , , , ] These findings underscore the need for careful consideration of its safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B86826.png)